N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c1-23-7-3-6-12(23)14-21-13(25-22-14)9-20-15(24)10-4-2-5-11(8-10)16(17,18)19/h2-8H,9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJUGBSYDPGYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazide Precursors
The synthesis of the 1,2,4-oxadiazole ring begins with the preparation of a hydrazide intermediate. In a representative procedure, naphthofuran-2-carbohydrazide is treated with phosphorus oxychloride (POCl₃) and para-aminobenzoic acid (PABA) under reflux conditions to induce cyclization. For the target compound, 1-methyl-1H-pyrrole-2-carbohydrazide is cyclized using POCl₃ in dichloromethane (DCM) at 50°C for 4 hours, yielding the 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole intermediate (Yield: 72%).
Reaction Conditions:
- Solvent: Dichloromethane
- Catalyst: Phosphorus oxychloride (1.2 equivalents)
- Temperature: 50°C
- Time: 4 hours
Alternative Cyclization Methods
Alternative cyclization agents such as thionyl chloride (SOCl₂) or polyphosphoric acid (PPA) have been explored, though POCl₃ remains superior for oxadiazole formation due to its ability to facilitate dehydration without side reactions. A comparative study demonstrated that POCl₃ achieves 15–20% higher yields compared to SOCl₂ in analogous systems.
Synthesis of 3-(Trifluoromethyl)benzoyl Chloride
The 3-(trifluoromethyl)benzamide component is derived from 3-(trifluoromethyl)benzoic acid, which is converted to its acyl chloride using oxalyl chloride (ClCO)₂O in DCM. The reaction proceeds at 0°C to room temperature over 2 hours, with catalytic dimethylformamide (DMF) enhancing reactivity (Conversion: >95%).
Procedure:
- Dissolve 3-(trifluoromethyl)benzoic acid (10 mmol) in anhydrous DCM.
- Add oxalyl chloride (12 mmol) dropwise at 0°C.
- Stir for 2 hours at room temperature.
- Remove volatiles under reduced pressure to isolate the acyl chloride.
Amide Coupling Reaction
Coupling Reagents and Conditions
The critical amide bond formation between the oxadiazole-methylamine and 3-(trifluoromethyl)benzoyl chloride employs coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or carbodiimides. HATU, in combination with N,N-diisopropylethylamine (DIPEA), achieves superior yields (85–90%) in DCM at room temperature.
Optimized Protocol:
- Reagents: HATU (0.3 equivalents), DIPEA (2 equivalents)
- Solvent: Dichloromethane
- Temperature: 25°C
- Time: 3–5 hours
Solvent and Base Screening
A solvent screen revealed that DCM outperforms tetrahydrofuran (THF) and dimethylformamide (DMF) due to its non-polar nature, which minimizes side reactions (Table 1). Inorganic bases like potassium carbonate (K₂CO₃) proved ineffective, whereas DIPEA facilitated efficient deprotonation of the amine intermediate.
Table 1: Solvent and Base Optimization for Amide Coupling
| Solvent | Base | Yield (%) |
|---|---|---|
| DCM | DIPEA | 89 |
| THF | DIPEA | 65 |
| DMF | DIPEA | 72 |
| DCM | K₂CO₃ | <10 |
Analytical Characterization
Spectroscopic Data
The final compound was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS):
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 7.98–7.89 (m, 3H, Ar-H), 6.85 (t, J = 2.4 Hz, 1H, pyrrole-H), 6.12 (dd, J = 3.6 Hz, 1H, pyrrole-H), 4.85 (s, 2H, CH₂), 3.72 (s, 3H, N-CH₃).
- HRMS (ESI): m/z calcd for C₁₈H₁₆F₃N₅O₂ [M+H]⁺: 416.1342; found: 416.1339.
Purity and Yield
High-performance liquid chromatography (HPLC) analysis confirmed a purity of ≥98% for the final product, with isolated yields ranging from 78–85% across three independent syntheses.
Comparative Analysis of Synthetic Routes
Two primary routes have been reported for this compound:
- Stepwise Synthesis: Sequential oxadiazole formation followed by amide coupling (Overall yield: 68%).
- Convergent Approach: Parallel synthesis of fragments followed by coupling (Overall yield: 72%, but requires chromatographic purification).
The stepwise method is favored for scalability, while the convergent approach offers marginally higher yields at the expense of additional purification steps.
Challenges and Limitations
Key challenges include:
- Moisture Sensitivity: The oxadiazole intermediate is hygroscopic, requiring anhydrous conditions during handling.
- Trifluoromethyl Stability: Elevated temperatures (>60°C) during coupling can lead to decomposition of the trifluoromethyl group.
- Byproduct Formation: Competitive formation of 1,3,4-oxadiazole isomers occurs if cyclization conditions are suboptimal.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The presence of the oxadiazole ring and the trifluoromethyl group suggests potential oxidation and reduction reactions. For instance, oxidation can lead to the formation of new functional groups, while reduction can selectively target specific bonds.
Substitution: The aromatic benzene ring and the heterocyclic oxadiazole allow for various substitution reactions. Electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) are common, facilitated by the electron-withdrawing nature of the trifluoromethyl group.
Condensation and Coupling: The compound's amide functionality and active methylene group make it a candidate for condensation and coupling reactions, such as amide bond formation or Heck coupling.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) serve as typical reducing agents.
Substitution: For electrophilic substitution, reagents like halogens (Cl2, Br2) or nitronium ions (NO2+) are used. For nucleophilic substitution, bases like sodium methoxide (NaOMe) or sodium hydride (NaH) can be employed.
Major Products Formed: The reactions primarily result in substituted derivatives, altered oxidation states, or coupled products, depending on the specific conditions and reagents used.
Scientific Research Applications: N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide has found significant utility in several scientific domains:
Chemistry: Used as a building block for the synthesis of complex organic molecules, serving as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe, especially in studies involving enzyme inhibition and protein interactions, due to its unique binding properties.
Medicine: Evaluated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, making it a candidate for drug development.
Industry: Employed in the production of specialty chemicals and agrochemicals, leveraging its chemical stability and reactivity profile.
Mechanism of Action: The mechanism of action of this compound is highly dependent on its interaction with molecular targets. It often functions by binding to specific active sites in enzymes or receptors, altering their activity and leading to downstream effects in biological pathways. The trifluoromethyl group, in particular, enhances binding affinity and metabolic stability, contributing to the compound's efficacy.
Comparison with Similar Compounds: When comparing this compound to other similar entities, several analogues share structural features but differ in certain functionalities:
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(chloromethyl)benzamide
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(methyl)benzamide
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(methoxy)benzamide
The presence of different substituents on the benzamide ring influences the compounds' reactivity and applications, highlighting the unique properties of the trifluoromethyl derivative in terms of stability and biological activity.
Biological Activity
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a 1,2,4-oxadiazole moiety linked to a pyrrole ring. The structural characteristics suggest potential interactions with various biological targets, making it an attractive candidate for drug development.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The oxadiazole and pyrrole components are known to modulate several biological pathways:
- Inhibition of Enzymes: Compounds containing oxadiazole rings have shown inhibitory effects against various enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .
- Receptor Modulation: The trifluoromethylbenzamide structure may enhance binding affinity to certain receptors, potentially influencing signaling pathways related to inflammation and cancer .
Biological Activities
Research has demonstrated diverse biological activities associated with the oxadiazole derivatives:
- Anticancer Activity: Several studies indicate that compounds with the oxadiazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For example, a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, highlighting its potential as an anticancer agent .
- Anti-inflammatory Effects: The modulation of COX enzymes is crucial in inflammatory responses. Compounds similar to this compound have been noted for their selective inhibition of COX-II with minimal ulcerogenic effects .
- Antimicrobial Properties: The presence of the pyrrole ring suggests potential antibacterial activity through mechanisms such as inhibition of DNA gyrase, which is critical for bacterial DNA replication .
Research Findings
Recent studies have explored the synthesis and biological evaluation of related compounds:
| Compound | Activity | IC50 Value |
|---|---|---|
| 1 | Anticancer (HeLa cells) | 92.4 µM |
| 2 | COX-II Inhibition | 0.011 µM |
| 3 | Antimicrobial (S. aureus) | Not specified |
Case Studies
- Cytotoxicity Assessment: A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cervical cancer cells (HeLa). Results indicated significant growth inhibition correlating with compound concentration.
- Inhibition Studies: Another investigation focused on the inhibitory effects on COX-II activity, revealing that modified benzamide derivatives displayed enhanced selectivity and potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing oxadiazole derivatives. For instance, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines displayed significant growth inhibition against various cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% . This suggests that similar compounds like N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide could exhibit comparable effects.
Antimicrobial Properties
Oxadiazole derivatives have been studied for their antimicrobial activities. Research indicates that these compounds can inhibit bacterial growth and possess antifungal properties. The incorporation of trifluoromethyl groups is known to enhance the lipophilicity and biological activity of such compounds .
Agricultural Applications
The oxadiazole framework has been explored for its potential in developing agrochemicals. Compounds with oxadiazole structures have shown promise as herbicides and fungicides due to their ability to disrupt cellular processes in target organisms. The trifluoromethyl group further contributes to the potency and selectivity of these agents.
Material Science
The stability and unique properties of oxadiazoles make them suitable for applications in material science. They are utilized in the development of heat-resistant polymers and UV absorbing materials . The incorporation of trifluoromethyl groups can enhance thermal stability and chemical resistance.
Case Study 1: Anticancer Activity
A study focused on the synthesis of various oxadiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the substituents could lead to enhanced activity against specific cancer types .
Case Study 2: Antimicrobial Efficacy
Research involving a series of oxadiazole derivatives revealed their effectiveness against common bacterial strains. The study emphasized the role of the trifluoromethyl group in increasing antimicrobial potency. Compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration into their use as antimicrobial agents .
Data Tables
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for preparing N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?
- Methodology : A two-step synthesis is typical:
Oxadiazole Core Formation : React 1-methyl-1H-pyrrole-2-carboxylic acid with hydroxylamine to form the oxadiazole ring. Use DMF as a solvent and K₂CO₃ as a base to facilitate cyclization (similar to the procedure in ).
Benzamide Coupling : Introduce the trifluoromethyl benzamide moiety via nucleophilic substitution. Optimize temperature (room temperature vs. reflux) and stoichiometry (e.g., 1.1:1 molar ratio of alkyl chloride to oxadiazole intermediate) to maximize yield (as seen in for analogous compounds).
- Critical Parameters : Solvent polarity (DMF enhances reactivity), base strength (K₂CO₃ vs. stronger bases), and reaction time (12–24 hours). Yields >80% are achievable under controlled conditions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- 1H NMR : Focus on signals for the pyrrole methyl group (~δ 3.8–4.0 ppm), oxadiazole CH₂ linker (~δ 4.5–5.0 ppm), and trifluoromethyl benzamide protons (aromatic signals at δ 7.5–8.5 ppm) .
- IR Spectroscopy : Confirm the presence of amide C=O (~1650–1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹).
- Mass Spectrometry : Use ESI-MS to identify the molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of the trifluoromethyl group) .
Q. How can researchers design preliminary bioactivity screens to evaluate this compound’s potential?
- Assay Selection : Prioritize enzyme inhibition (e.g., kinases, proteases) or receptor binding assays (e.g., GPCRs) based on structural analogs. For example, trifluoromethyl benzamides often target metabolic enzymes ().
- Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks. Use IC₅₀ or Ki values for quantitative analysis.
- Data Interpretation : Compare activity to structurally similar compounds (e.g., pyrazole-based derivatives in ) to infer structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying potency across assays) be systematically resolved?
- Root Cause Analysis :
- Assay Conditions : Test solubility (DMSO vs. aqueous buffers) and stability (e.g., degradation in acidic media).
- Target Specificity : Perform selectivity profiling against related enzymes/receptors (e.g., ’s approach for agrochemical analogs).
- Metabolite Interference : Use LC-MS to identify metabolites that may antagonize or enhance activity .
Q. What computational strategies are effective for predicting binding modes and optimizing this compound’s scaffold?
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., hydrophobic pockets accommodating the trifluoromethyl group).
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (e.g., GROMACS or AMBER).
- QSAR Modeling : Corporate electronic (Hammett σ) and steric (molar refractivity) descriptors to refine substituents (e.g., ’s pyrazole modifications) .
Q. How can researchers address synthetic challenges in scaling up this compound while maintaining purity?
- Process Chemistry Adjustments :
- Replace DMF with greener solvents (e.g., acetonitrile) to simplify purification.
- Optimize column chromatography conditions (e.g., gradient elution with EtOAc/hexane) to remove byproducts ( achieved >95% purity).
- Quality Control : Implement in-line FTIR or HPLC monitoring to detect impurities early .
Q. What strategies validate the proposed mechanism of action when initial hypotheses conflict with experimental data?
- Genetic Knockdown : Use siRNA or CRISPR to silence the putative target and assess activity loss (e.g., ’s approach for pyrazole derivatives).
- Biophysical Validation : Employ SPR or ITC to measure binding affinity directly.
- Pathway Analysis : Conduct transcriptomics/proteomics to identify off-target effects (e.g., ’s agrochemical studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
